1-Bromo-4-(difluoromethoxy)benzene
Overview
Description
1-Bromo-4-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H5BrF2O. It is a brominated aromatic compound where a bromine atom is substituted at the para position of a benzene ring, and a difluoromethoxy group is attached to the same ring. This compound is used as an intermediate in various chemical syntheses and has applications in pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(difluoromethoxy)benzene can be synthesized through several methods. One common method involves the bromination of 4-(difluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Palladium-Catalyzed Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Palladium-Catalyzed Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF).
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Palladium-Catalyzed Coupling: Products include biaryl compounds and other complex aromatic structures.
Scientific Research Applications
1-Bromo-4-(difluoromethoxy)benzene is used in scientific research for:
Pharmaceuticals: As an intermediate in the synthesis of drugs and active pharmaceutical ingredients (APIs).
Materials Science: In the development of advanced materials, including polymers and liquid crystals.
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(difluoromethoxy)benzene in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack or palladium-catalyzed coupling. The difluoromethoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
1-Bromo-4-(difluoromethyl)benzene: Similar structure but with a difluoromethyl group instead of difluoromethoxy.
1-Bromo-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group, leading to different electronic properties and reactivity.
1-Bromo-3-(difluoromethoxy)benzene: The difluoromethoxy group is positioned at the meta position, affecting the compound’s reactivity.
Uniqueness: 1-Bromo-4-(difluoromethoxy)benzene is unique due to the specific positioning of the bromine and difluoromethoxy groups, which can influence its reactivity and applications in synthesis. The presence of the difluoromethoxy group can enhance the compound’s stability and alter its electronic properties compared to other similar compounds .
Properties
IUPAC Name |
1-bromo-4-(difluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIYZUFTROJBQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371764 | |
Record name | 1-Bromo-4-(difluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5905-69-1 | |
Record name | 1-Bromo-4-(difluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-(difluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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